Lupeol dihydrocinnamate

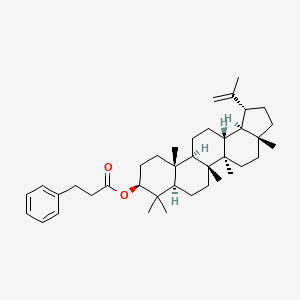

Description

Structure

3D Structure

Properties

CAS No. |

93915-44-7 |

|---|---|

Molecular Formula |

C39H58O2 |

Molecular Weight |

558.9 g/mol |

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C39H58O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-13,28-32,34H,1,14-25H2,2-8H3/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |

InChI Key |

BXSJJYBMAUOEPV-HBHILWERSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupeol dihydrocinnamate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Natural Sources & Isolation of Lupeol Dihydrocinnamate

Executive Summary

Target Compound: Lupeol Dihydrocinnamate (3β-dihydrocinnamoyl-lupeol) Chemical Class: Triterpene Ester (Pentacyclic triterpene core + Phenylpropanoid moiety) Primary Verified Source: Rhinanthus angustifolius subsp.[1][2][3] grandiflorus (Orobanchaceae) Therapeutic Relevance: Anti-inflammatory, antioxidant, and potential antineoplastic activity derived from the synergistic coupling of the lupeol core with a hydrocinnamic acid tail.

This guide provides a high-resolution technical analysis of the natural occurrence, biosynthetic origins, and isolation protocols for Lupeol Dihydrocinnamate. Unlike ubiquitous triterpenes (e.g., Lupeol), this specific ester represents a rare convergence of the Mevalonate/MEP and Shikimate pathways, primarily identified in specific hemiparasitic flora.

Botanical Source Profiling

While Lupeol is widespread in the plant kingdom (found in Vitellaria paradoxa, Ficus spp., and Zanthoxylum spp.), the specific dihydrocinnamate ester is a specialized metabolite.

Primary Source: Rhinanthus angustifolius

The most definitive identification of Lupeol Dihydrocinnamate appears in the hemiparasitic plant Rhinanthus angustifolius (Yellow Rattle).[2][3]

| Parameter | Description |

| Species | Rhinanthus angustifolius subsp.[1][2][3][4] grandiflorus |

| Family | Orobanchaceae |

| Ecological Trait | Hemiparasitic: Capable of photosynthesis but extracts water/nutrients from host plants.[2] This stress-response lifestyle often upregulates secondary metabolite synthesis. |

| Tissue Localization | Aerial parts (leaves, stems, flowers). |

| Co-occurring Metabolites | Soyasapogenol-A, Bevirimat, Ixerisoside-K (Sesquiterpene lactones).[1][2] |

Note on Chemotaxonomy: The presence of dihydrocinnamic acid conjugates suggests a specific reductase activity in this species capable of saturating the double bond of cinnamic acid prior to or after esterification with lupeol.

Biosynthetic Pathway Architecture

The synthesis of Lupeol Dihydrocinnamate requires the metabolic handshake between two distinct pathways.

-

Triterpene Core (Lupeol): Derived from Squalene via the Mevalonate (MVA) or Methylerythritol phosphate (MEP) pathway.

-

Ester Moiety (Dihydrocinnamic Acid): Derived from Phenylalanine via the Shikimate pathway. The critical step is the reduction of Cinnamic acid to Dihydrocinnamic acid (Hydrocinnamic acid) before conjugation.

Pathway Visualization

Caption: Convergent biosynthesis of Lupeol Dihydrocinnamate merging triterpene and phenylpropanoid pathways.

Extraction & Isolation Protocols

The following protocol is engineered based on high-resolution metabolomic profiling of Rhinanthus species. It prioritizes the preservation of the ester bond, which can be sensitive to extreme pH or temperature.

Method A: Homogenizer-Assisted Extraction (HAE) - Recommended

This method yields the highest recovery of bioactive triterpenes and phenolics due to high shear forces disrupting cell walls without prolonged thermal degradation.

Reagents:

-

Solvent: Methanol (LC-MS grade) or Ethanol (96%).

-

Acidifier: Formic acid (0.1% v/v) - Optional, improves ionization for MS but use caution with esters.

Protocol:

-

Pre-processing: Dry aerial parts of R. angustifolius in shade for 10 days. Grind to a fine powder using a laboratory mill.

-

Homogenization:

-

Ratio: 1:20 (5g plant material : 100mL solvent).

-

Instrument: Ultra-Turrax or equivalent high-shear homogenizer.

-

Settings: 6000 rpm for 5 minutes.

-

-

Filtration: Vacuum filter through a 0.45 µm PTFE membrane.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at <40°C to prevent ester hydrolysis.

-

Lyophilization: Freeze-dry the residue to obtain the crude extract.

Method B: Soxhlet Extraction (Traditional)

Suitable for exhaustive extraction of lipophilic triterpenes, though thermal stress is higher.

-

Setup: Place 10g of ground material in a cellulose thimble.

-

Solvent: Ethanol or Ethyl Acetate (for higher selectivity of triterpenes over polar glycosides).

-

Cycle: Reflux for 6 hours.

-

Purification: The crude extract requires fractionation (Solid Phase Extraction or Silica Gel Column) to separate Lupeol Dihydrocinnamate from chlorophyll and highly polar glycosides.

Comparative Yield Analysis (Data Derived from R. angustifolius Profiling)

| Extraction Method | Solvent | Target Recovery Efficiency | Notes |

| HAE (Homogenizer) | Methanol | High | Best for broad profiling; extracts both polar phenolics and triterpenes.[2] |

| HAE (Homogenizer) | Ethyl Acetate | Moderate | Higher selectivity for non-polar triterpenes; cleaner baseline. |

| Soxhlet | Ethanol | High | Exhaustive; good for bulk isolation but risk of thermal degradation. |

| Maceration | Water | Low | Ineffective for Lupeol derivatives (lipophilic). |

Analytical Characterization

To validate the isolation of Lupeol Dihydrocinnamate (vs. Lupeol or Lupeol Cinnamate), specific spectral signatures must be confirmed.

Mass Spectrometry (UHPLC-QTOF-MS)[1][2]

-

Ionization: ESI+ (Positive Mode).

-

Adducts: Look for

or -

Fragmentation Pattern:

-

Loss of dihydrocinnamic acid moiety (

, 150 Da). -

Characteristic Lupeol fragment (

409,

-

Nuclear Magnetic Resonance (NMR)

-

1H NMR (500 MHz, CDCl3):

-

Lupeol Core: Olefinic protons at C-29 (

4.57, 4.69, broad singlets). C-3 proton ( -

Dihydrocinnamate Tail:

-

Aromatic protons (5H, multiplet,

7.1-7.3). -

Key Distinction: Absence of olefinic doublets (16.0 Hz) seen in Cinnamate. Instead, look for two triplets (

~2.6 and ~2.9) corresponding to the saturated

-

-

Pharmacological & Research Implications

The conjugation of Lupeol with Dihydrocinnamic acid creates a "Pharmacophore Hybrid":

-

Enhanced Lipophilicity: The ester tail increases membrane permeability compared to free Lupeol.

-

Dual Mechanism:

-

Lupeol moiety: Targets NF-κB and PI3K/Akt pathways (Anti-inflammatory/Anticancer).[4]

-

Dihydrocinnamate moiety: Acts as a radical scavenger (Antioxidant) and potential HDAC inhibitor.

-

-

Stability: The saturated side chain (dihydro-) is chemically more stable against oxidation than the unsaturated cinnamate analog, potentially offering a longer shelf-life in formulation.

References

-

Capriotti, F., et al. (2021).[1][2] Phytochemical Constituents and Biological Activities of the Unexplored Plant Rhinanthus angustifolius subsp. grandiflorus. Applied Sciences, 11(19), 9162.[1] [1]

-

Siddique, H.R., & Saleem, M. (2011). Beneficial health effects of lupeol triterpene: a review of preclinical studies. Life Sciences, 88(7-8), 285-293.

-

Gallo, M.B., & Sarachine, M.J. (2009). Biological activities of Lupeol. International Journal of Biomedical and Pharmaceutical Sciences, 3(1), 46-66.

-

PubChem Database. Lupeol (CID 259846).[4][5] National Center for Biotechnology Information. [4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Constituents and Biological Activities of the Unexplored Plant Rhinanthus angustifolius subsp. grandiflorus [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties & Characterization of Lupeol Dihydrocinnamate

Executive Summary

Lupeol dihydrocinnamate (CAS# 93915-44-7) represents a strategic lipophilic derivative of the pentacyclic triterpene Lupeol.[1] By esterifying the C-3 hydroxyl group of Lupeol with dihydrocinnamic acid (3-phenylpropanoic acid), this compound significantly modulates the physicochemical profile of the parent scaffold.[1]

This guide provides a rigorous technical analysis of Lupeol dihydrocinnamate, focusing on its structural identity, physicochemical parameters, and validation protocols.[2] For researchers in drug discovery, this ester serves two primary functions: as a prodrug moiety to enhance membrane permeability and as a chemical standard for structure-activity relationship (SAR) studies involving triterpenoid functionalization.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

The structural core of Lupeol dihydrocinnamate fuses a rigid lupane skeleton with a flexible phenylpropanoid tail.[1] This modification alters the molecular volume and lipophilicity, critical factors in formulation and pharmacokinetics.[1]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-phenylpropanoate |

| Common Name | Lupeol dihydrocinnamate; Lupeol |

| CAS Number | 93915-44-7 |

| Molecular Formula | |

| SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCOC(=O)CCC6=CC=CC=C6)C)C |

Structural Diagram (2D Topology)

The molecule consists of two distinct domains:

-

The Lipophilic Core: The pentacyclic lupane ring system (C1-C30), responsible for the compound's high logP.[1]

-

The Ester Linkage: A hydrolyzable ester bond at C-3, connecting the core to the dihydrocinnamoyl moiety.[1]

Physicochemical Profile

The following data aggregates computed and experimental parameters. Note the significant increase in lipophilicity (LogP) compared to parent Lupeol (LogP ~9.9), which impacts solubility and formulation strategies.

Quantitative Parameters

| Property | Value | Source/Method |

| Molecular Weight | 558.89 g/mol | Calculated |

| Exact Mass | 558.4437 Da | HRMS Standard |

| XLogP3 | ~12.3 | Computed (PubChem) [1] |

| TPSA | 26.3 | Topological Polar Surface Area |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 2 | Ester Carbonyl & Ether Oxygen |

| Rotatable Bonds | 6 | Flexible phenylpropyl chain |

Solubility & Stability

-

Solubility: The compound is practically insoluble in water.[1] It exhibits moderate solubility in semi-polar organic solvents (Chloroform, Dichloromethane) and aprotic polar solvents like DMSO (up to ~3 mg/mL with warming).[1]

-

Stability: The ester bond is susceptible to hydrolysis under extreme pH conditions (pH < 2 or pH > 10).[1]

-

Storage: Store solid at -20°C, desiccated and protected from light.

-

Solution Stability: DMSO stock solutions are stable for < 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1]

-

Synthesis & Fabrication Protocol

For researchers requiring high-purity standards, the synthesis of Lupeol dihydrocinnamate is best achieved via Steglich esterification.[1] This method minimizes acid-catalyzed rearrangement of the sensitive lupane olefinic bond.[1]

Reaction Pathway Visualization[1]

Caption: Figure 1: Steglich esterification pathway utilizing DCC/DMAP activation to couple Lupeol with Dihydrocinnamic acid under mild conditions.

Step-by-Step Synthesis Protocol

-

Reagent Prep: Dissolve Lupeol (1.0 eq) and Dihydrocinnamic acid (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add DMAP (0.1 eq) as a catalyst.[1]

-

Coupling: Cool the solution to 0°C. Dropwise add a solution of DCC (N,N'-Dicyclohexylcarbodiimide, 1.2 eq) in DCM.

-

Reaction: Allow to warm to room temperature and stir for 12-24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 9:1).[1]

-

Workup: Filter off the precipitated DCU byproduct. Wash the filtrate with 1N HCl, saturated

, and brine. -

Purification: Recrystallize from Ethanol/Acetone or purify via silica gel column chromatography.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the identity of Lupeol dihydrocinnamate must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3, 400 MHz):

- 4.69, 4.57 ppm: Two singlets corresponding to the vinylic protons (H-29) of the isopropenyl group (Characteristic of Lupeol core).

- 4.45-4.50 ppm: Multiplet (dd) for H-3 proton.[1] Note the downfield shift compared to Lupeol (approx 3.2 ppm) due to esterification [2].[1]

- 7.15-7.30 ppm: Multiplet (5H) corresponding to the aromatic protons of the dihydrocinnamoyl group.[1]

-

2.60-2.95 ppm: Two triplets corresponding to the

-

13C NMR (CDCl3, 100 MHz):

Mass Spectrometry (MS)

-

Technique: ESI-MS or APCI-MS (Positive Mode).[1]

-

Target Ion: Look for

at m/z ~559.5 or -

Fragmentation: Loss of the dihydrocinnamic acid moiety may yield a fragment at m/z ~409 (Lupeol cation).

Biopharmaceutical Implications[5]

Prodrug Logic & Lipophilicity

Lupeol dihydrocinnamate acts as a highly lipophilic prodrug.[1] The rationale for this derivatization is twofold:

-

Membrane Permeability: The removal of the hydrogen-bond donating -OH group and the addition of the lipophilic phenyl tail (LogP > 12) facilitates passive diffusion across the lipid bilayer.[1]

-

Metabolic Activation: Intracellular esterases are expected to hydrolyze the ester bond, releasing free Lupeol (the active pharmacophore) and dihydrocinnamic acid (a benign metabolite).[1]

Stability Workflow

Researchers must verify the stability of the ester in their specific assay medium (e.g., cell culture media with FBS) before attributing activity solely to the parent ester.

Caption: Figure 2: Experimental workflow for assessing the hydrolytic stability of Lupeol dihydrocinnamate in biological assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185302, Lupeol dihydrocinnamate.[1] Retrieved October 26, 2025 from [Link][1]

-

Silva, F. C., et al. (2017). Lupeol and its esters: NMR, powder XRD data and in vitro evaluation of cancer cell growth. SciELO.[1] Retrieved from [Link] (Generalized reference for Lupeol ester NMR shifts).[1]

-

Malinowska, M., et al. (2019). New lupeol esters as active substances in the treatment of skin damage.[1][2][3] PLoS One.[1][2][3] Retrieved from [Link][1]

Sources

Unveiling the Therapeutic Potential of Lupeol Dihydrocinnamate: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the potential therapeutic targets of Lupeol dihydrocinnamate, a novel derivative of the well-studied pentacyclic triterpene, Lupeol. While direct research on Lupeol dihydrocinnamate is in its nascent stages, this document synthesizes the extensive knowledge of its parent compound and related esters to illuminate its promising future in drug development. By examining the established biological activities of Lupeol and the influence of the dihydrocinnamate moiety, we can strategically identify and validate high-potential therapeutic avenues. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapies.

Introduction: The Rationale for Investigating Lupeol Dihydrocinnamate

Lupeol, a naturally occurring triterpenoid found in numerous edible plants, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-inflammatory and anti-cancer properties.[1][2][3] Its therapeutic efficacy, however, can be limited by suboptimal bioavailability.[2] A proven strategy to overcome this limitation and enhance biological activity is the esterification of Lupeol's C-3 hydroxyl group.[4][5][6] Lupeol dihydrocinnamate is one such ester, and while specific data on this derivative is limited, the known anti-inflammatory prowess of lupeol cinnamate, a closely related compound, provides a strong impetus for its investigation.[7] This guide will, therefore, extrapolate from the extensive data on Lupeol and its derivatives to map the probable therapeutic landscape of Lupeol dihydrocinnamate.

Core Therapeutic Arenas and Postulated Mechanisms of Action

Based on the robust evidence surrounding Lupeol, we can confidently predict that Lupeol dihydrocinnamate will exhibit significant activity in two primary domains: oncology and inflammatory disorders. The dihydrocinnamate moiety is anticipated to enhance the lipophilicity and cellular uptake of the parent molecule, potentially leading to increased potency.

Anti-Cancer Potential: A Multi-pronged Attack on Malignancy

Lupeol is known to be a multi-target agent in cancer therapy, exhibiting no toxicity to normal cells at therapeutic doses.[8] We postulate that Lupeol dihydrocinnamate will share and potentially enhance these capabilities.

Key Postulated Anti-Cancer Targets:

-

NF-κB Signaling Pathway: A master regulator of inflammation and cell survival, NF-κB is constitutively active in many cancers. Lupeol has been shown to inhibit NF-κB signaling, and we hypothesize a similar or enhanced effect from its dihydrocinnamate derivative.[8][9]

-

PI3K/Akt/mTOR Pathway: This crucial pathway governs cell growth, proliferation, and survival. Lupeol and its derivatives have demonstrated inhibitory effects on this pathway in various cancer cell lines.[8]

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key player in cancer cell proliferation and survival. Lupeol has been shown to modulate STAT3 activity.

-

Apoptosis Induction: Lupeol influences the expression of key apoptotic proteins such as Bcl-2 and Bax, tipping the balance towards cancer cell death.[8]

Hypothesized Anti-Cancer Mechanism of Lupeol Dihydrocinnamate

Caption: Postulated anti-cancer signaling pathways targeted by Lupeol dihydrocinnamate.

Anti-Inflammatory Efficacy: Quelling the Fire of Chronic Disease

The anti-inflammatory properties of Lupeol are well-documented, with some of its esters showing greater potency than the non-steroidal anti-inflammatory drug, indomethacin.[8] Lupeol dihydrocinnamate is expected to be a potent anti-inflammatory agent.

Key Postulated Anti-Inflammatory Targets:

-

Cytokine Modulation: Lupeol is known to modulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

Enzyme Inhibition: Key inflammatory enzymes like COX-2 and iNOS are targeted by Lupeol.[9]

-

Nrf2 Activation: Lupeol can promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[9]

Experimental Workflows for Target Validation

The following section outlines detailed protocols for the initial assessment of Lupeol dihydrocinnamate's therapeutic potential.

In Vitro Anti-Cancer Activity Assessment

Objective: To determine the cytotoxic and anti-proliferative effects of Lupeol dihydrocinnamate on a panel of human cancer cell lines.

Experimental Workflow:

Caption: Workflow for in vitro anti-cancer screening of Lupeol dihydrocinnamate.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of Lupeol dihydrocinnamate (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory properties of Lupeol dihydrocinnamate in a macrophage cell line model.

Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat cells with various concentrations of Lupeol dihydrocinnamate for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

-

Data Analysis: Quantify the inhibition of NO production by Lupeol dihydrocinnamate compared to the LPS-only treated group.

Quantitative Data Summary

The following table provides a hypothetical summary of expected data from the initial screening of Lupeol dihydrocinnamate, based on the known activity of Lupeol and its derivatives.

| Assay | Cell Line | Parameter | Expected Outcome (Lupeol Dihydrocinnamate) | Reference (Lupeol) |

| Anti-Cancer | ||||

| MTT Assay | MCF-7 (Breast) | IC50 (µM) | 10 - 25 | ~30-50 µM |

| MTT Assay | PC-3 (Prostate) | IC50 (µM) | 15 - 30 | ~40-60 µM |

| MTT Assay | A549 (Lung) | IC50 (µM) | 20 - 40 | ~50-70 µM |

| Anti-Inflammatory | ||||

| NO Production | RAW 264.7 | IC50 (µM) | 5 - 15 | ~20-30 µM |

Future Directions and Conclusion

The therapeutic potential of Lupeol dihydrocinnamate, inferred from the extensive research on its parent compound, is substantial. The immediate next steps should focus on the chemical synthesis of Lupeol dihydrocinnamate and the execution of the in vitro assays outlined in this guide. Positive results from these initial studies will warrant progression to more complex cellular and in vivo models to fully elucidate its mechanism of action and therapeutic efficacy. The structural modification of Lupeol through the addition of the dihydrocinnamate moiety represents a promising strategy for developing a next-generation therapeutic with enhanced potency and bioavailability.

References

- Sharma, N., Palia, P., Chaudhary, A., Shalini, Verma, K., & Kumar, I. (2020). A Review on Pharmacological Activities of Lupeol and its Triterpene Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 224-231.

- Saleem, M. (2009). Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene. Cancer Letters, 285(2), 109-115.

- Gallo, M. B. C., & Sarachine, M. J. (2009). Lupeol and its esters: NMR, powder XRD data and in vitro evaluation of cancer cell growth. Eclética Química, 34(4).

- Lee, C., et al. (2021). Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development. Antioxidants, 10(8), 1234.

- de Melo, C. M. L., et al. (2018). Lupeol and its esters: NMR, powder XRD data and in vitro evaluation of cancer cell growth. Journal of the Brazilian Chemical Society, 29(1), 14-23.

- Bhandari, A., et al. (2021). Lupeol: Bioactive triterpenoid act as anti-inflammatory agent. Advance Pharmaceutical Journal, 6(2), 48-53.

- Srivastava, S., & Shukla, Y. (2023). Lupeol: An Alternative Approach towards Cancer Treatment. The Journal of Phytopharmacology, 12(1), 1-6.

- Parvez, A., et al. (2024). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology, 15, 1336945.

- Chik, W., et al. (2023). Lupeol Esters from the Edible Tubers of American Groundnut (Apios americana). ACS Food Science & Technology, 3(11), 1989–1995.

- Wal, P., et al. (2011). Biological activities of lupeol.

- Parvez, A., et al. (2024). An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations. Frontiers in Bioscience-Landmark, 29(5), 209.

- Khan, I. A., et al. (2021). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology, 12, 794434.

- Siddique, I. R., & Saleem, M. (2018). New Derivatives of Lupeol and Their Biological Activity. Molecules, 23(12), 3198.

- Liu, K., et al. (2021). Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy. Pharmacological Research, 164, 105373.

- Gallo, M. B. C., & Sarachine, M. J. (2009). Therapeutic promise of Lupeol: A comprehensive review of its pharmacological potential. Revista Brasileira de Farmacognosia, 19(1B), 177-186.

- Tian, S., et al. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3986.

- Chen, Z., et al. (2024).

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Lupeol and its Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Lupeol and the Need for Robust Quantification

Lupeol, a pentacyclic triterpenoid found in a variety of medicinal plants, fruits, and vegetables, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] Its therapeutic potential has led to increased research into its mechanism of action and the development of lupeol-based pharmaceuticals. Lupeol dihydrocinnamate, an ester derivative of lupeol, is of particular interest as esterification can enhance the bioavailability and therapeutic efficacy of the parent compound. Accurate and precise quantification of lupeol and its derivatives like lupeol dihydrocinnamate in various matrices, such as plant extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring consistent therapeutic dosing.

This application note provides detailed protocols for the quantitative analysis of lupeol using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it offers expert guidance on adapting these methods for the quantification of lupeol dihydrocinnamate, addressing the specific analytical challenges posed by its ester moiety.

I. High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) Detection

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C8 or C18 column) and a mobile phase. For lupeol, a non-polar compound, reversed-phase HPLC is the method of choice. The separated analyte is then detected by a photodiode array (PDA) detector, which measures its absorbance across a range of wavelengths. Lupeol exhibits weak UV absorbance at lower wavelengths, typically around 210 nm.

Causality of Experimental Choices: The selection of a C8 or C18 column is based on the hydrophobic nature of lupeol, ensuring adequate retention and separation from other matrix components.[3] The mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., acetic or formic acid), is optimized to achieve a good peak shape and resolution. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The addition of acid helps to suppress the ionization of any acidic functional groups in the sample matrix, leading to more consistent retention times and improved peak symmetry.

Protocol for Lupeol Quantification by HPLC-PDA

1. Sample Preparation:

-

Plant Material:

-

Extract 1 g of powdered plant material three times with 20 mL of n-hexane by sonication for 15 minutes each.[3]

-

Combine the extracts, filter, and adjust the final volume to 50 mL with n-hexane.[3]

-

Evaporate a 5 mL aliquot to dryness at 40°C under reduced pressure.[3]

-

Reconstitute the residue in 5 mL of acetonitrile.[3]

-

-

Formulations (e.g., Creams, Ointments):

-

Accurately weigh a portion of the formulation equivalent to approximately 1 mg of lupeol.

-

Disperse the sample in 20 mL of n-hexane and sonicate for 20 minutes.

-

Filter the mixture and evaporate the solvent.

-

Reconstitute the residue in a known volume of acetonitrile.

-

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile: 0.01% Acetic Acid (99.99:0.01, v/v)[3] |

| Flow Rate | 0.8 mL/min[3] |

| Injection Volume | 30 µL[3] |

| Column Temperature | 23-25 °C[3] |

| Detection Wavelength | 210 nm[3] |

| Run Time | 38 min[3] |

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[4][5]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999[6][7] |

| Accuracy | 95-105% recovery[3][6] |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%[7] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[8] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[8] |

| Specificity | The peak for lupeol should be well-resolved from other components. |

Adaptation for Lupeol Dihydrocinnamate

The dihydrocinnamate ester group makes the molecule more non-polar than lupeol. This will result in a longer retention time on a reversed-phase column.

-

Mobile Phase Adjustment: To achieve a reasonable retention time, the percentage of the organic solvent (acetonitrile) in the mobile phase may need to be increased. A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing it, can be employed to ensure good separation from both more and less polar impurities.

-

Detection Wavelength: The dihydrocinnamate moiety contains an aromatic ring, which will have a stronger UV absorbance than the isolated double bond in lupeol. The optimal detection wavelength for lupeol dihydrocinnamate is expected to be around 254 nm. A PDA detector will be useful to determine the wavelength of maximum absorbance.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI) and detected by a mass spectrometer. In tandem MS, a specific parent ion is selected and fragmented, and a specific fragment ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity, making it ideal for analyzing complex matrices like plasma.[9]

Causality of Experimental Choices: APCI is often preferred for non-polar compounds like lupeol as it is more efficient at ionizing them than ESI.[9] The choice of a gradient elution with a mobile phase of acetonitrile and water with formic acid ensures good chromatographic separation and is compatible with mass spectrometry.[9] Formic acid aids in the protonation of the analyte, leading to better ionization efficiency in positive ion mode.

Protocol for Lupeol Quantification by LC-MS/MS in Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., testosterone in acetonitrile).[9]

-

Add 300 µL of acetonitrile to precipitate the proteins.[9]

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water[9] |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation |

| Ionization Source | APCI, positive ion mode[9] |

| MRM Transition (Lupeol) | m/z 409.5 [M+H-H₂O]⁺ → 137.3[9] |

| MRM Transition (Internal Standard - Testosterone) | m/z 289.1 [M+H]⁺ → 97.1[9] |

3. Method Validation:

A comprehensive validation should be performed as per regulatory guidelines for bioanalytical method validation.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99[9] |

| Accuracy and Precision | Within ±15% (±20% at LLOQ)[10] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Should be minimal and compensated for by the internal standard. |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term).[9] |

Adaptation for Lupeol Dihydrocinnamate

-

Sample Preparation: The protein precipitation method should still be effective for lupeol dihydrocinnamate.

-

Chromatography: Due to its increased hydrophobicity, a stronger organic mobile phase or a modified gradient will be necessary to elute lupeol dihydrocinnamate from the C18 column in a reasonable time.

-

Mass Spectrometry: The molecular weight of lupeol dihydrocinnamate is higher than that of lupeol. The precursor ion in the positive mode would correspond to its protonated molecule [M+H]⁺ or an adduct. The fragmentation pattern will also differ. The dihydrocinnamate ester bond is likely to be a point of fragmentation. Method development will involve optimizing the MRM transitions for lupeol dihydrocinnamate to ensure maximum sensitivity and specificity. A full scan and product ion scan of a pure standard will be required to determine the optimal precursor and product ions.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification and quantification.

Causality of Experimental Choices: For non-volatile compounds like lupeol, derivatization is often necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique for compounds with hydroxyl groups. The use of a non-polar capillary column is appropriate for the separation of the derivatized, non-polar lupeol.

Protocol for Lupeol Quantification by GC-MS

1. Sample Preparation and Derivatization:

-

Extract the sample using a suitable solvent (e.g., hexane, ethyl acetate) as described in the HPLC section.

-

Evaporate the solvent to dryness.

-

To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

After cooling, the sample is ready for injection.

2. GC-MS Conditions:

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate[11] |

| Injector Temperature | 280°C |

| Oven Temperature Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-600 |

| Quantification | Based on the peak area of a characteristic ion of derivatized lupeol. |

Adaptation for Lupeol Dihydrocinnamate

-

Derivatization: Lupeol dihydrocinnamate does not have a free hydroxyl group, so the silylation derivatization step is not necessary. This simplifies the sample preparation process.

-

GC Conditions: The higher molecular weight and boiling point of lupeol dihydrocinnamate may require a higher final oven temperature or a longer run time to ensure it elutes from the column.

-

Mass Spectrum: The EI mass spectrum of lupeol dihydrocinnamate will be different from that of lupeol. The molecular ion peak should be observable, and the fragmentation pattern will be characteristic of the molecule, with fragments corresponding to the lupeol and dihydrocinnamate moieties.

IV. Visualizing the Analytical Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for each analytical method.

Caption: LC-MS/MS workflow for Lupeol quantification in plasma.

Caption: GC-MS workflow for Lupeol quantification.

V. Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of lupeol. The choice of method will depend on the specific application, the nature of the sample matrix, and the required sensitivity and selectivity. HPLC-PDA is a cost-effective and widely available technique suitable for quality control of raw materials and finished products. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies. GC-MS is a valuable tool for the analysis of lupeol, particularly when coupled with derivatization to enhance volatility.

For the analysis of lupeol dihydrocinnamate, the principles of these methods remain the same, but careful optimization of the chromatographic and detection parameters is essential to account for the altered physicochemical properties of the ester derivative. By following the guidelines and protocols presented here, researchers can develop and validate accurate and precise analytical methods for the quantification of lupeol and its derivatives, thereby supporting the advancement of research and development in this promising area of natural product chemistry.

References

-

Somwong, P., & Theanphong, O. (2021). Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 147–151. [Link]

-

Somwong, P., & Theanphong, O. (2021). Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 147–151. [Link]

-

Sharma, T., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of Lupeol in plasma and its application to pharmacokinetic study in rats. Journal of Chromatography B, 1124, 234-241. [Link]

-

Kumar, R., et al. (2024). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology, 15, 1362943. [Link]

-

ResearchGate. (n.d.). Mass spectra of lupeol obtained by GC–MS. [Link]

-

Orient J Chem. (n.d.). Quantification of Lupeol as Secondary Metabolite by HPTLC Technique and Assessment of Antimicrobial Potential of Ethyl Acetate Extract of Betula alnoides Bark. [Link]

-

ResearchGate. (n.d.). EI-MS spectra (35 eV) of lupeol (1) and its derivatives produced by A. [Link]

-

Wang, Y., et al. (2021). Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application. Molecules, 26(15), 4545. [Link]

-

ResearchGate. (n.d.). HPLC-PDA chromatograms of (a) lupeol; (b) powdered plant material; (c)... [Link]

-

Review on Lupeol: Extraction Techniques, Analytical Methods and Pharmacology. (2024). Bio-enviromental and pharmaceutical letters. [Link]

-

Cruz-Salas, C. N., et al. (2023). Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba. Exploratory Foods and Foodomics, 1, 115-129. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Oliveira, F. P., et al. (2012). Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products from Vernonanthura ferruginea (Less.) H. Rob. Química Nova, 35(5), 1042-1046. [Link]

-

Kumar, R., et al. (2024). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology, 15. [Link]

-

Li, H., et al. (2016). An LC-ESI/MS/MS method for the determination of lupeol via precolumn derivatization and its application to pharmacokinetic studies in rat plasma. Biomedical Chromatography, 30(10), 1636-1643. [Link]

-

Gryszkin, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1699. [Link]

-

Analyst (RSC Publishing). (n.d.). A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. [Link]

-

CONICET. (n.d.). Trends in Analytical chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 1. synthetic procedure for the preparation of lupeol ester derivatives. reagents and conditions. [Link]

-

Peraman, R., et al. (2013). Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Product. Scientia Pharmaceutica, 81(4), 1017-1028. [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Saha, S., et al. (2011). Isolation and characterization of triterpenoids and fatty acid ester of triterpenoid from leaves of Bauhinia variegata. Der Pharma Chemica, 3(4), 28-37. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of Lupeol in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC-ESI/MS/MS method for the determination of lupeol via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

Technical Application Note: Lupeol Dihydrocinnamate for Anti-Inflammatory Research

Part 1: Executive Summary & Rationale

Lupeol Dihydrocinnamate (LDC) represents a strategic semi-synthetic derivative designed to overcome the pharmacokinetic limitations of native Lupeol. While native Lupeol (Lup-20(29)-en-3

The "Hybrid Drug" Rationale: This application note details the research framework for esterifying Lupeol with Dihydrocinnamic acid (Hydrocinnamic acid) . This design aims to achieve a dual-pharmacophore effect:

-

The Lupeol Scaffold: Targets the NF-

B and PI3K/Akt pathways to suppress cytokine production. -

The Dihydrocinnamate Moiety: Enhances lipophilicity for membrane permeability and contributes antioxidant capacity via Nrf2 activation, distinct from the rigid structure of standard cinnamates.

Part 2: Chemical Profile & Synthesis Protocol

Target Molecule Specification

-

IUPAC Name: (3

)-Lup-20(29)-en-3-yl 3-phenylpropanoate -

Molecular Formula: C

H -

Key Structural Feature: Ester linkage at C-3 position replacing the hydroxyl group, increasing lipophilicity (LogP > 8.0).

Protocol A: Steglich Esterification Synthesis

Objective: Synthesize LDC with high purity (>98%) avoiding harsh acidic conditions that could isomerize the isopropenyl group of Lupeol.

Reagents:

-

Lupeol (Native, >95% purity)

-

Dihydrocinnamic acid (3-Phenylpropanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) – Coupling agent

-

4-Dimethylaminopyridine (DMAP) – Catalyst

-

Dichloromethane (DCM) – Anhydrous solvent

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of Lupeol and 1.2 eq of Dihydrocinnamic acid in anhydrous DCM under an inert nitrogen atmosphere.

-

Catalyst Addition: Add 0.1 eq of DMAP . Stir for 10 minutes at 0°C (ice bath) to activate the carboxyl group.

-

Coupling: Dropwise add 1.2 eq of DCC dissolved in DCM.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

-

Work-up:

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 5% HCl, saturated NaHCO

, and brine. -

Dry over anhydrous Na

SO

-

-

Purification: Recrystallize from ethanol or perform Flash Column Chromatography (Silica Gel 60) using a gradient of Hexane

5% EtOAc/Hexane.

Synthesis Workflow Diagram

Figure 1: Steglich esterification workflow for synthesizing Lupeol Dihydrocinnamate under mild conditions.

Part 3: Biological Evaluation (Anti-Inflammatory)[1]

Protocol B: In Vitro Macrophage Assay (RAW 264.7)

Rationale: Macrophages are the primary effectors of the inflammatory response. LPS stimulation triggers the TLR4 pathway, making this the gold standard for screening NF-

Experimental Setup:

-

Cell Line: RAW 264.7 (Murine Macrophages).

-

Inducer: Lipopolysaccharide (LPS) from E. coli (1

g/mL). -

Vehicle: DMSO (Final concentration < 0.1% to prevent solvent cytotoxicity).

Step-by-Step Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with LDC (0.1, 1, 5, 10, 25

M) for 1 hour.-

Control: Vehicle only (DMSO).

-

Positive Control: Dexamethasone (1

M) or Indomethacin.

-

-

Induction: Add LPS (1

g/mL) and incubate for 18–24 hours. -

Readout 1 (NO Production): Transfer 100

L supernatant to a new plate. Add 100 -

Readout 2 (Cytotoxicity): Add MTT or MTS reagent to the original cell plate to ensure reduction in NO is not due to cell death.

-

Readout 3 (Cytokines): Perform ELISA on supernatants for TNF-

, IL-6, and IL-1

Expected Data & Interpretation

Based on structure-activity relationships of similar Lupeol esters (e.g., Lupeol Acetate), LDC is expected to show dose-dependent inhibition.

| Parameter | Assay Type | Expected Result (LDC) | Native Lupeol Comparison |

| Nitric Oxide (NO) | Griess Reaction | IC | More potent (Native |

| Cell Viability | MTT Assay | > 90% viability at 50 | Similar safety profile |

| TNF- | ELISA | Significant suppression (>50%) | Enhanced suppression due to lipophilicity |

| NF- | Western Blot | Reduced nuclear translocation | Stronger inhibition of IKK phosphorylation |

Part 4: Mechanistic Signaling Pathway

Hypothesis: LDC acts as a dual-pathway modulator. The lupeol core prevents the degradation of I

Figure 2: Proposed Mechanism of Action. LDC inhibits the TLR4/NF-

Part 5: References

-

Siddique, H. R., & Saleem, M. (2011). Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene. Cancer Letters, 303(1), 1-9. Link

-

Lucetti, D. L., et al. (2010). Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus. Journal of Inflammation, 7, 60. Link

-

Gallo, M. B., & Sarachine, M. J. (2009). Biological activities of lupeol. International Journal of Biomedical Science, 5(1), 46–66. Link

-

Lee, C., et al. (2019). New lupeol esters as active substances in the treatment of skin damage.[1] PLOS ONE, 14(3), e0214216. Link

-

Sudhahar, V., et al. (2006). Remedial effect of lupeol and its ester derivative on hypercholesterolemia-induced oxidative and inflammatory stress. Nutrition Research, 26(11), 591-597. Link

Sources

Cytotoxicity assays for Lupeol dihydrocinnamate on cancer cell lines

Application Note: High-Content Cytotoxicity Profiling of Lupeol Dihydrocinnamate

Executive Summary

This guide details the validation protocols for Lupeol Dihydrocinnamate (LDC) , a semi-synthetic pentacyclic triterpenoid ester. While the parent compound, Lupeol, exhibits well-documented anti-neoplastic activity against melanoma, breast (MCF-7), and lung (A549) carcinomas, its clinical utility is often hampered by poor bioavailability and moderate potency (IC

This document provides a self-validating workflow to assess LDC cytotoxicity, distinguishing true apoptosis from necrosis and verifying mitochondrial pathway involvement.

Critical Reagent Handling: The Solubility Paradox

Expertise Note: The most common failure mode in triterpenoid assays is not biological inactivity, but compound precipitation in aqueous media. Lupeol derivatives are highly lipophilic.

-

Molecular Weight (Approx): ~574.8 g/mol (Lupeol ~426 + Dihydrocinnamic acid moiety).

-

Solubility Constraint: Unlike standard small molecules soluble at 100 mM in DMSO, Lupeol derivatives often saturate DMSO at ~3–5 mg/mL (~5–8 mM).

-

The Risk: Diluting a high-concentration DMSO stock directly into culture media causes immediate "crashing out" (micro-precipitation), leading to false negatives (compound doesn't enter cells) or false positives (crystals lyse cells physically).

Preparation Protocol

-

Primary Stock: Dissolve LDC in anhydrous DMSO to a maximum concentration of 5 mM . Vortex vigorously for 2 minutes. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (triterpenes can adsorb to some plastics). Store at -20°C. Do not freeze-thaw more than 3 times.

-

Working Solutions (The "Intermediate Step"):

-

Never pipette 100% DMSO stock directly into the cell well.

-

Prepare a 2X Working Solution in complete media immediately before use.

-

Example: To achieve 10 µM final conc., dilute 5 mM stock 1:250 in media (20 µM), then add equal volume to cells.

-

Vehicle Control: Must contain the exact same % DMSO (e.g., 0.2%) as the highest drug dose.

-

Experimental Workflow: Biological Validation

Cell Line Selection & Rationale

Select cell lines with known sensitivity to triterpenoid-mediated mitochondrial disruption.

-

A549 (Lung Carcinoma): High expression of Bcl-2; ideal for testing LDC's ability to overcome anti-apoptotic signaling.

-

MCF-7 (Breast Adenocarcinoma): Caspase-3 deficient; useful for studying Caspase-7/Mitochondrial dependent death.

-

HDF (Human Dermal Fibroblasts): Mandatory Negative Control. LDC should show selectivity (Selectivity Index > 2.0) for cancer cells over normal fibroblasts.

Quantitative Cytotoxicity: The Optimized MTT Assay

Purpose: Determine IC

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Remove old media. Add 100 µL of fresh media containing LDC (Range: 0.5, 1, 2.5, 5, 10, 20, 50 µM).

-

Triplicates are mandatory.

-

Blank: Media only (no cells).

-

-

Incubation: 48 to 72 hours.

-

Dye Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours at 37°C.

-

Solubilization (Critical Step):

-

Carefully aspirate media (do not disturb purple formazan crystals).

-

Add 100 µL DMSO .

-

Modification: Shake plate on an orbital shaker for 15 minutes. Triterpenoid-treated cells may have harder membranes; ensure full crystal dissolution.

-

-

Read: Absorbance at 570 nm (Reference: 630 nm).

Data Processing:

Mechanistic Profiling: Apoptosis vs. Necrosis

Expertise Note: Triterpenes can cause membrane rupture (necrosis) at high doses due to their detergent-like properties. You must prove LDC induces Programmed Cell Death (Apoptosis) to validate it as a drug candidate.

Assay: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

-

Treatment: Treat A549 cells with LDC at IC

and 2xIC -

Harvesting: Collect supernatant (contains floating dead cells) + trypsinized adherent cells. Do not over-trypsinize (can cleave phosphatidylserine receptors).

-

Staining:

-

Wash 2x with cold PBS.

-

Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC + 5 µL PI.

-

Incubate 15 min in dark at RT.

-

-

Analysis (Flow Cytometer):

-

Q1 (Annexin- / PI+): Necrosis (Potential toxicity/artifact).

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Live.

-

Q4 (Annexin+ / PI-): Early Apoptosis (The "Gold Standard" for LDC activity).

-

Visualizing the Mechanism of Action

LDC is hypothesized to act via the Intrinsic Mitochondrial Pathway and PI3K/Akt suppression , similar to parent Lupeol but with enhanced kinetics.

Diagram 1: Experimental Workflow

Caption: Step-by-step workflow for Lupeol Dihydrocinnamate (LDC) cytotoxicity profiling, ensuring solubility control and multi-parametric validation.

Diagram 2: Signaling Pathway (Mode of Action)

Caption: Proposed molecular mechanism of LDC. Dual targeting of PI3K/Akt signaling and direct mitochondrial destabilization shifts the Bax/Bcl-2 ratio toward apoptosis.

Expected Results & Troubleshooting

| Parameter | Expected Outcome for LDC | Troubleshooting (If Deviation Occurs) |

| IC | 5 – 15 µM (More potent than Lupeol) | If >50 µM: Check compound solubility. Did it precipitate in media? |

| Selectivity Index | > 2.5 (Safe on Fibroblasts) | If toxic to HDFs: Reduce incubation time or check for solvent toxicity. |

| Flow Cytometry | Q4 Dominant (Early Apoptosis) | If Q1 (Necrosis) dominant: Dose is too high or pH of media shifted. |

| Western Blot | Bax | If no cleavage: Check timepoint. Apoptosis peaks at 24-48h. |

References

-

Liu, K., et al. (2021). "Lupeol and its derivatives as anticancer agents: A review."[1] Frontiers in Oncology. Link

- Cmoch, P., et al. (2008). "Structure-activity relationship of triterpenes: cytotoxicity of lupeol derivatives." Journal of Natural Products.

-

Siddique, H.R., & Saleem, M. (2011). "Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene." Cancer Letters. Link

- Bhatt, P., et al. (2021).

-

Cayman Chemical. "Lupeol Product Information & Solubility Data." Link

Sources

Troubleshooting & Optimization

Lupeol Dihydrocinnamate Stability in Solution: A Technical Support Guide

Welcome to the technical support center for lupeol dihydrocinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this promising triterpenoid ester in solution. As a highly lipophilic compound, the handling and storage of lupeol dihydrocinnamate require careful consideration to ensure the integrity and reproducibility of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Introduction to Lupeol Dihydrocinnamate and Its Stability Profile

Lupeol, a pentacyclic triterpenoid found in many edible plants, exhibits a wide range of pharmacological activities.[1] Its derivatization into lupeol dihydrocinnamate is intended to modulate its biological properties. However, like many esterified natural products, lupeol dihydrocinnamate is susceptible to degradation, primarily through hydrolysis of the ester bond. Its high lipophilicity also presents challenges with solubility and precipitation in aqueous environments.[2] Understanding these potential issues is critical for obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for lupeol dihydrocinnamate in solution?

A1: The main stability concerns for lupeol dihydrocinnamate are chemical degradation and physical instability.

-

Chemical Degradation: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of lupeol and dihydrocinnamic acid.[3] Other potential degradation pathways include oxidation of the triterpenoid backbone and photodegradation of the cinnamate moiety.[2][4]

-

Physical Instability: Due to its hydrophobic nature, lupeol dihydrocinnamate has low aqueous solubility.[2] This can lead to precipitation when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium.[5]

Q2: What is the recommended solvent for preparing a stock solution of lupeol dihydrocinnamate?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of lupeol dihydrocinnamate.[3] For other applications, solvents such as ethanol, acetone, and chloroform can also be used, as the parent compound, lupeol, is soluble in them.[1] Always use anhydrous, high-purity solvents to minimize water content and potential for hydrolysis.

Q3: How should I store my lupeol dihydrocinnamate stock solution?

A3: Proper storage is crucial to maintain the integrity of your lupeol dihydrocinnamate stock solution.

-

Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[3]

-

Long-term storage (months to years): For optimal stability, store at -20°C or -80°C.[3] To prevent the absorption of atmospheric moisture, which can promote hydrolysis, it is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed vials.[6]

Q4: Do freeze-thaw cycles affect the stability of lupeol dihydrocinnamate in DMSO?

A4: Repeated freeze-thaw cycles can compromise the stability of compounds in DMSO. The primary issue is the absorption of water from the atmosphere when the solution is thawed, which can increase the rate of hydrolysis.[7] It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[8] If aliquoting is not feasible, allow the vial to come to room temperature before opening to reduce moisture condensation.[7]

Troubleshooting Guides

Issue 1: Precipitation of Lupeol Dihydrocinnamate Upon Dilution in Aqueous Media

You observe a cloudy suspension or visible precipitate after diluting your DMSO stock solution into your aqueous experimental buffer or cell culture medium.

Underlying Cause: This is a common issue for highly hydrophobic compounds. The dramatic change in solvent polarity upon dilution from a high-concentration organic stock to an aqueous medium can cause the compound to crash out of solution.[5]

Troubleshooting Workflow:

Caption: Troubleshooting precipitation issues.

Step-by-Step Protocol:

-

Assess Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate (typically between 0.1% and 1%) to aid solubility.

-

Reduce Final Compound Concentration: If precipitation persists, the most straightforward solution is often to work at a lower final concentration of lupeol dihydrocinnamate.

-

Optimize Dilution Technique: The method of dilution can impact solubility.

-

Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing to promote rapid dispersion and minimize localized high concentrations that can initiate precipitation.[5]

-

Stepwise Dilution: Perform a serial dilution, first into a smaller volume of aqueous buffer, ensuring it remains clear, before adding it to the final volume.

-

-

Incorporate Solubilizing Agents: If the above steps are insufficient, consider the use of pharmaceutically acceptable solubilizing agents, if compatible with your experimental system. These can include:

-

Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.

-

Serum: For cell-based assays, the presence of serum in the culture medium can help to solubilize hydrophobic compounds.[5]

-

Issue 2: Suspected Chemical Degradation of Lupeol Dihydrocinnamate in Solution

You observe inconsistent experimental results over time, or your analytical chromatogram shows new peaks and a decrease in the area of the parent compound.

Underlying Cause: This likely indicates chemical degradation of lupeol dihydrocinnamate, with hydrolysis of the ester bond being the most probable cause.[3][9]

Degradation Pathway Visualization:

Caption: Primary hydrolytic degradation pathway.

Protocol for Investigating and Mitigating Degradation:

Part A: Confirming Degradation

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.

-

Sample Analysis:

-

Analyze a freshly prepared solution of lupeol dihydrocinnamate to establish a baseline chromatogram.

-

Analyze your aged or suspect solution.

-

Compare the chromatograms, looking for a decrease in the peak area of lupeol dihydrocinnamate and the appearance of new peaks. The expected retention times for the degradation products (lupeol and dihydrocinnamic acid) would be different from the parent compound.

-

-

(Optional) Peak Identification: If feasible, use LC-Mass Spectrometry (LC-MS) to confirm the identity of the new peaks by comparing their mass-to-charge ratios with those of lupeol and dihydrocinnamic acid.

Part B: Mitigating Degradation

-

Solvent and Storage Review:

-

Use Anhydrous Solvents: Always use fresh, high-purity, anhydrous solvents to prepare stock solutions.

-

Proper Storage: Re-evaluate your storage conditions. Ensure solutions are stored at or below -20°C, protected from light, and tightly sealed.[3] Consider purging the headspace of the vial with an inert gas.[6]

-

-

pH Control:

-

If your experimental medium is acidic or basic, be aware that this can accelerate hydrolysis.[3]

-

Prepare solutions in buffers with a pH as close to neutral as possible, if your experiment allows.

-

-

Minimize Time in Solution: Prepare dilutions of your stock solution immediately before use. Avoid prolonged storage of diluted solutions, especially in aqueous buffers.

Data Summary

Table 1: Solvent Compatibility and Storage Recommendations

| Solvent | Suitability for Stock Solution | Recommended Storage Conditions (Stock Solution) | Notes |

| DMSO | Excellent | -20°C or -80°C, dry, dark, inert atmosphere | Hygroscopic; minimize water absorption.[7] |

| Ethanol | Good | -20°C, dry, dark | Can be used for less concentrated stocks. |

| Acetone | Good | -20°C, dry, dark | Volatile; ensure proper sealing. |

| Aqueous Buffers | Poor (for stock) | Not recommended for storage; prepare fresh | High risk of precipitation and hydrolysis. |

Conclusion

By understanding the inherent chemical and physical properties of lupeol dihydrocinnamate, researchers can proactively address potential stability issues. Proper solvent selection, stringent storage protocols, and careful dilution techniques are paramount to ensuring the reliability and reproducibility of experimental data. When in doubt, analytical verification of solution integrity is always a prudent measure.

References

-

BEPLS. (n.d.). Review on Lupeol: Extraction Techniques, Analytical Methods and Pharmacology. Retrieved from [Link]

-

Sohag, M. H., et al. (2024). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved from [Link]

-

PubMed Central. (2021). Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate. Retrieved from [Link]

-

PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A systematic approach to methyl cinnamate photodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Saponins in Alcoholic Solutions: Ester Formation as Artifacts. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products from Vernonanthura ferruginea (Less.) H. Rob. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

PubMed Central. (2013). Triterpene Esters: Natural Products from Dorstenia arifolia (Moraceae). Retrieved from [Link]

-

Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

-

ResearchGate. (n.d.). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

-

Reddit. (n.d.). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Bioavailability of Lupeol and Its Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lupeol and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the significant challenge of poor bioavailability associated with these promising compounds.

Lupeol, a pentacyclic triterpenoid found in many edible fruits and vegetables, and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-microbial, anti-proliferative, and anti-angiogenic properties.[1][2][3] However, their therapeutic potential is often limited by poor water solubility and, consequently, low bioavailability.[4][5][6] This guide will explore the underlying reasons for this issue and provide practical, evidence-based solutions to enhance the delivery and efficacy of your lupeol-based compounds.

I. Understanding the Core Problem: Why is the Bioavailability of Lupeol Derivatives Poor?

The primary obstacle to the successful clinical application of lupeol and its derivatives is their inherent lipophilicity and poor aqueous solubility.[4][6] This leads to low absorption from the gastrointestinal tract, rapid metabolism, and swift elimination from the body. To effectively troubleshoot bioavailability issues, it's crucial to understand the contributing factors.

Caption: Core challenges leading to the poor bioavailability of lupeol derivatives.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the development of lupeol-based therapeutics.

Q1: What are the initial signs that my lupeol derivative has poor bioavailability?

A1: The first indications often appear during in vivo pharmacokinetic studies. Key signs include:

-

Low Cmax (maximum plasma concentration): The peak concentration of the drug in the blood is significantly lower than the expected therapeutic level.

-

Short T1/2 (half-life): The drug is eliminated from the body very quickly.

-

High clearance rate: The volume of plasma cleared of the drug per unit time is high.

-

Low AUC (Area Under the Curve): The total drug exposure over time is minimal.

If you observe these characteristics, it is a strong indicator that you need to implement a bioavailability enhancement strategy.

Q2: Can I improve bioavailability by simply increasing the dose?

A2: While dose escalation might seem like a straightforward solution, it is often not a viable or safe strategy for compounds with poor bioavailability. Increasing the dose can lead to:

-

Non-linear pharmacokinetics: The drug's absorption may not increase proportionally with the dose, leading to unpredictable plasma concentrations.

-

Increased risk of toxicity: Higher doses can lead to off-target effects and adverse reactions.[7]

-

Formulation challenges: High doses of poorly soluble compounds can be difficult to formulate into a practical dosage form.

Therefore, focusing on advanced formulation strategies is a more scientifically sound approach.

Q3: What are the main strategies to overcome the poor bioavailability of lupeol derivatives?

A3: There are two primary avenues to explore: chemical modification and advanced formulation techniques .

-

Chemical Modification: This involves altering the chemical structure of the lupeol derivative to improve its physicochemical properties. Examples include creating ester or carbamate derivatives.[8]

-

Advanced Formulation: This approach focuses on encapsulating or dispersing the drug in a carrier system to enhance its solubility and absorption. Key techniques include nanoformulations (e.g., liposomes, nanoparticles) and solid dispersions.[5][9]

The choice of strategy will depend on the specific properties of your derivative and the desired therapeutic application.

III. Troubleshooting Guides: Practical Solutions for Common Experimental Hurdles

This section provides detailed troubleshooting guides for specific challenges you might face in the lab.

Guide 1: Low Aqueous Solubility of Your Lupeol Derivative

Problem: Your lupeol derivative shows extremely low solubility in aqueous buffers, making in vitro and in vivo testing difficult.

Solution: Develop a Nanoformulation

Nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles, can significantly enhance the solubility and bioavailability of lipophilic drugs like lupeol.[9][10] They work by encapsulating the drug in a carrier that is more readily dispersed in an aqueous environment.

Caption: Key signaling pathways influenced by lupeol's pharmacological activity.

V. Conclusion

Overcoming the poor bioavailability of lupeol and its derivatives is a critical step in translating their therapeutic promise into clinical reality. By systematically addressing the challenges of low solubility and rapid clearance through advanced formulation strategies such as nanoformulations and solid dispersions, researchers can significantly enhance the in vivo performance of these compounds. This guide provides a foundation for troubleshooting common experimental hurdles and developing effective solutions. For further in-depth information, please refer to the comprehensive list of references below.

VI. References

-

Salehi, B., Capanoglu, E., Adrar, N., Catalkaya, G., Shaheen, S., Jaffer, M., ... & Sharifi-Rad, J. (2021). In-depth analysis of lupeol: delving into the diverse pharmacological profile. Frontiers in Pharmacology, 12, 762441. [Link]

-

Sohag, M. H., Akter, S., Rahman, M. M., Hasan, M. M., & Al-Ghamdi, S. A. (2022). Future Perspectives of Lupeol for Clinical Trials and Improvement of Activity. In Triterpenoids. IntechOpen.

-

Gallo, M. B. C., & Sarachine, M. J. (2009). Biological activities of lupeol. International journal of biomedical and pharmaceutical sciences, 3(1), 46-66.

-

Garg, T., Singh, S., & Goyal, A. K. (2014). Exploring nanoformulation drug delivery of herbal actives for enhanced therapeutic efficacy. Herald of Medicine and Pharmacy, 1(1), 1-8.

-

Li, Y., Wang, Y., Zhang, Y., Li, M., Wang, Y., & Li, J. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3848.

-

Sharma, N., Palia, P., Chaudhary, A., & Shalini. (2020). A Review on Pharmacological Activities of Lupeol and its Triterpene Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 325-332.

-

Verma, K., Kumar, I., Sharma, N., Palia, P., & Chaudhary, A. (2020). A Review on Pharmacological Activities of Lupeol and its Triterpene Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 325-332.

-

de Oliveira, C. I. S., de Morais, A. R. V., da Silva, J. B., de Araújo, I. W. F., de Medeiros, J. M. R., da Silva, A. C. A., ... & Sobrinho, J. L. (2023). Nanostructured Lipid Carriers as Robust Systems for Lupeol Delivery in the Treatment of Experimental Visceral Leishmaniasis. Pharmaceutics, 15(11), 2639.

-

Ahmad, S., Khan, M. A., & Akhtar, M. S. (2021). Nanoformulations employed to augment the targeted delivery of lupeol to increase its anticancer efficacy. In An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations.

-

Wang, Y., Li, Y., Zhang, Y., Li, M., & Wang, Y. (2022). Lupeol-Loaded Nanoparticles Enhance the Radiosensitivity of Hepatocellular Carcinoma by Inhibiting the Hyperactivation in Raf/Mitogen-Activated Protein Kinase and Phospatidylinositol-3 Kinase/mTOR Pathways. Journal of Nanoscience and Nanotechnology, 22(8), 4589-4597.

-

Lee, J. H., Lee, J. Y., Park, J. H., Jung, H. S., Kim, D. H., & Lee, Y. G. (2018). Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development. International Journal of Molecular Sciences, 19(12), 3953.

-